Einecs 301-033-6
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Overview
Description
Einecs 301-033-6, also known as aminocaproic acid, is a chemical compound with the molecular formula C6H13NO2. It is a derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is known for its ability to inhibit the breakdown of fibrin, a protein involved in blood clotting, making it useful in medical applications to prevent excessive bleeding.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminocaproic acid can be synthesized through the hydrogenation of ε-caprolactam. The process involves the following steps:
Hydrogenation of ε-caprolactam: ε-caprolactam is hydrogenated in the presence of a catalyst such as nickel or palladium under high pressure and temperature conditions.
Purification: The resulting aminocaproic acid is then purified through crystallization or other suitable methods to obtain the desired purity.
Industrial Production Methods
In industrial settings, aminocaproic acid is produced using large-scale hydrogenation reactors. The process involves the continuous feeding of ε-caprolactam and hydrogen gas into the reactor, where the hydrogenation reaction takes place. The product is then separated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Aminocaproic acid undergoes various chemical reactions, including:
Oxidation: Aminocaproic acid can be oxidized to produce ε-caprolactam.
Reduction: It can be reduced to form hexanoic acid.
Substitution: Aminocaproic acid can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: ε-caprolactam
Reduction: Hexanoic acid
Substitution: Various aminocaproic acid derivatives
Scientific Research Applications
Aminocaproic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Aminocaproic acid is used in studies related to blood clotting and fibrinolysis.
Medicine: It is used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and in conditions such as hemophilia.
Industry: Aminocaproic acid is used in the production of nylon-6, a type of synthetic polymer.
Mechanism of Action
Aminocaproic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for the breakdown of fibrin. By binding to the kringle domain of plasminogen, aminocaproic acid prevents its conversion to plasmin, thereby reducing fibrinolysis and promoting blood clot stability.
Comparison with Similar Compounds
Similar Compounds
Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action.
ε-aminocaproic acid: A closely related compound with similar properties.
Uniqueness
Aminocaproic acid is unique due to its specific binding affinity to the kringle domain of plasminogen, making it highly effective in inhibiting fibrinolysis. Its relatively low cost and ease of production also make it a preferred choice in medical and industrial applications.
Properties
CAS No. |
93980-55-3 |
---|---|
Molecular Formula |
C11H21N4NaO12P2 |
Molecular Weight |
486.24 g/mol |
IUPAC Name |
sodium;2-aminoethanol;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.C2H7NO.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;3-1-2-4;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);4H,1-3H2;/q;;+1/p-1/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
VBYWYJFUPCJDON-WFIJOQBCSA-M |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)[O-])O)O.C(CO)N.[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)[O-])O)O.C(CO)N.[Na+] |
Origin of Product |
United States |
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